喹吡罗二盐酸盐

描述

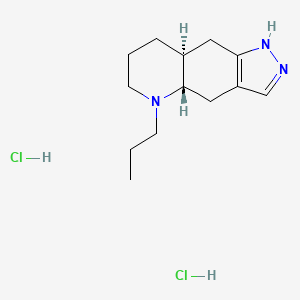

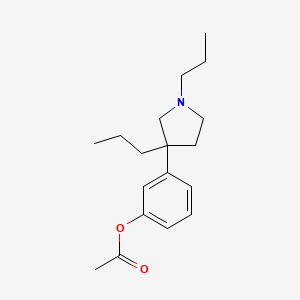

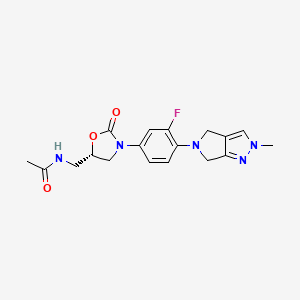

Quinpirole dihydrochloride is a psychoactive drug and research chemical which acts as a selective D2-like dopamine receptor agonist . It is the active enantiomer of (±)-Quinpirole dihydrochloride . The molecular formula is C13H21N3·HCl and it appears as a white powder .

Molecular Structure Analysis

The molecular weight of Quinpirole dihydrochloride is 255.79 (anhydrous) . The InChI string representation of its structure is 1S/C13H21N3.ClH/c1-2-5-16-6-3-4-10-7-12-11 (8-13 (10)16)9-14-15-12;/h9-10,13H,2-8H2,1H3, (H,14,15);1H/t10-,13-;/m1./s1 .

Chemical Reactions Analysis

Quinpirole has been shown to increase locomotion and sniffing behavior in mice treated with it . It also elicits differential in vivo changes in the pre- and postsynaptic distributions of dopamine D2 receptors in mouse striatum .

Physical and Chemical Properties Analysis

Quinpirole dihydrochloride is a white powder . It is soluble in 0.1 N HCl (23 mg/ml) or water (7.3 mg/ml) . It should be stored tightly sealed at –20°C .

科学研究应用

多巴胺受体激动剂

喹吡罗二盐酸盐是一种选择性的D2和D3多巴胺受体激动剂 . 它广泛应用于体内和体外研究 . 这使得它成为研究多巴胺在大脑中的作用及其对行为影响的宝贵工具。

小鼠的运动和嗅探行为

喹吡罗二盐酸盐已被证明可以增加接受其治疗的小鼠的运动和嗅探行为 . 这表明它可以用来研究多巴胺对这些行为的影响。

强迫症 (OCD) 模型

至少有一项研究发现,喹吡罗二盐酸盐会诱导大鼠出现强迫行为,这与强迫症的症状相似 . 这使其成为研究强迫症的潜在动物模型。

大麻素 CB1 受体

另一项针对大鼠的研究表明,当抑制花生四烯酸乙醇酰胺的代谢降解时,喹吡罗二盐酸盐会产生显著的四氢大麻酚样作用 . 这支持了喹吡罗二盐酸盐的这些作用是由大麻素 CB1 受体介导的假设。

可卡因成瘾模型

喹吡罗二盐酸盐还可以减少青少年大鼠可卡因成瘾模型的复发 . 这表明它可以用来研究成瘾机制和潜在的治疗方法。

神经保护作用

对果蝇的实验发现,喹吡罗二盐酸盐可能对帕金森病样病理具有神经保护作用 . 此外,在原代神经元培养中,它还降低了多巴胺能神经元的放电频率 . 这表明它可以用来研究神经退行性疾病和潜在的神经保护治疗方法。

作用机制

Target of Action

Quinpirole dihydrochloride is a psychoactive drug and research chemical that acts as a selective agonist for the D2 and D3 dopamine receptor subtypes . These receptors are part of the dopamine system, which plays a major role in reward, motivation, memory, and motor control.

Mode of Action

As a D2-like dopamine receptor agonist , quinpirole dihydrochloride binds to the D2 and D3 dopamine receptors with high affinity . This binding mimics the action of dopamine, a neurotransmitter that transmits signals in the brain and other areas of the body. The activation of these receptors by quinpirole dihydrochloride leads to a series of biochemical reactions that result in the observed pharmacological effects .

Biochemical Pathways

The activation of D2 and D3 dopamine receptors by quinpirole dihydrochloride affects several biochemical pathways. One of the key pathways involves the regulation of cAMP-dependent protein kinase activity . The activation of these receptors can also lead to changes in the firing rate of dopaminergic neurons .

Pharmacokinetics

It is known that the compound is soluble in 01 N HCl (23 mg/ml) or water (73 mg/ml), suggesting that it may have good bioavailability .

Result of Action

Quinpirole dihydrochloride has been shown to increase locomotion and sniffing behavior in mice treated with it . It has also been found to induce compulsive behavior symptomatic of obsessive-compulsive disorder in rats . Moreover, it has been suggested that quinpirole dihydrochloride may have neuroprotective effects against Parkinson’s disease-like pathology .

未来方向

Quinpirole dihydrochloride has been used in various experiments . It has been shown to reduce secondary brain injury-induced glial cell activation and neuroinflammation via regulation of the D2R/Akt/GSK3-β signaling pathways . This suggests that Quinpirole dihydrochloride may be a safe therapeutic agent against traumatic brain injury-induced neurodegeneration .

生化分析

Biochemical Properties

Quinpirole dihydrochloride interacts with D2 and D3 dopamine receptors, showing some selectivity for D3 sites . It is the active enantiomer of (±)-Quinpirole dihydrochloride . The interaction of Quinpirole dihydrochloride with these receptors influences biochemical reactions within the cell.

Cellular Effects

Quinpirole dihydrochloride’s interaction with D2 and D3 dopamine receptors influences various cellular processes. It has been shown to increase locomotion and sniffing behavior in mice . Moreover, it has been found to induce compulsive behavior symptomatic of obsessive-compulsive disorder in rats .

Molecular Mechanism

Quinpirole dihydrochloride exerts its effects at the molecular level through its action as a D2 and D3 dopamine receptor agonist . It binds to these receptors, influencing their activity and leading to changes in gene expression and cellular function.

Temporal Effects in Laboratory Settings

The effects of Quinpirole dihydrochloride can change over time in laboratory settings. For instance, it has been shown to reduce the rate of firing in dopaminergic neurons in primary neuronal cultures .

Dosage Effects in Animal Models

The effects of Quinpirole dihydrochloride can vary with different dosages in animal models. For instance, it has been shown to produce significant THC-like effects when metabolic degradation of anandamide is inhibited in rats .

Metabolic Pathways

Quinpirole dihydrochloride is involved in dopamine signaling pathways due to its action as a D2 and D3 dopamine receptor agonist . It interacts with these receptors, influencing the activity of enzymes and other biomolecules involved in these pathways.

Transport and Distribution

Quinpirole dihydrochloride is distributed within cells and tissues through its interaction with D2 and D3 dopamine receptors . Its effects on these receptors can influence its localization and accumulation within cells.

Subcellular Localization

The subcellular localization of Quinpirole dihydrochloride is influenced by its interaction with D2 and D3 dopamine receptors . Its binding to these receptors can direct it to specific compartments or organelles within the cell.

属性

IUPAC Name |

(4aS,8aS)-5-propyl-1,4,4a,6,7,8,8a,9-octahydropyrazolo[3,4-g]quinoline;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21N3.2ClH/c1-2-5-16-6-3-4-10-7-12-11(8-13(10)16)9-14-15-12;;/h9-10,13H,2-8H2,1H3,(H,14,15);2*1H/t10-,13-;;/m0../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJIGRGIGKHPYTK-LWCZFAHISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1CCCC2C1CC3=C(C2)NN=C3.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCN1CCC[C@@H]2[C@@H]1CC3=C(C2)NN=C3.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00994430 | |

| Record name | Quinpirole dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00994430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73625-62-4 | |

| Record name | Quinpirole dihydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073625624 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Quinpirole dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00994430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

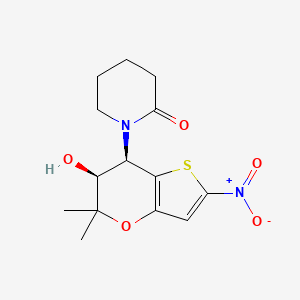

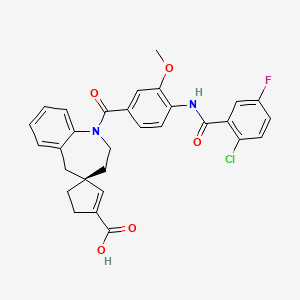

![13-Methoxy-5,6,19-trimethyl-11-oxa-19-azahexacyclo[10.9.1.01,10.02,7.02,18.016,22]docosa-5,12,14,16(22)-tetraen-9-one](/img/structure/B1680343.png)